Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate

Physicochemical profiling Drug-likeness CNS permeability

Researchers probing the NRP-1/VEGF-A protein-protein interaction often struggle to source protected carboxylate building blocks with balanced permeability and rigidity. This methyl ester solves that challenge: it is a late-stage hydrolyzable synthon for focused NRP-1 inhibitor libraries, offering intermediate lipophilicity (LogP 0.62) and low CNS penetration (TPSA 84.94 Ų). Its 2-rotatable-bond scaffold ensures conformational pre-organization for fragment-based screening, while the single lactam NH donor differentiates it from fully aromatic pyrimidine analogs. Supplied at ≥95% purity, sealed dry at 2-8 °C, and shipped under ambient conditions for immediate global delivery.

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
CAS No. 1239756-97-8
Cat. No. B1523785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate
CAS1239756-97-8
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(NC1=O)C2=CN=CC=C2
InChIInChI=1S/C11H9N3O3/c1-17-11(16)8-6-13-9(14-10(8)15)7-3-2-4-12-5-7/h2-6H,1H3,(H,13,14,15)
InChIKeyXGQYGDCHRKGWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate Overview


Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate (CAS 1239756-97-8) is a heterocyclic small molecule belonging to the dihydropyrimidine carboxylate ester class, also described as a Meldrum's acid–pyridine derivative . It bears a pyridin-3-yl substituent at the 2-position, a 6-oxo (lactam) group within the 1,6-dihydropyrimidine core, and a methyl ester at the 5-position, yielding the molecular formula C₁₁H₉N₃O₃ with a molecular weight of 231.21 g/mol . The compound is catalogued as a research building block by Enamine (EN300-70730) and ChemScene (CS-0258649) at a typical purity of ≥95%, with recommended storage sealed under dry conditions at 2–8 °C [1]. It is structurally related to the biologically annotated derivative CAY10781 (2-(6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl)acetic acid), which has been reported as an inhibitor of the neuropilin‑1/VEGF‑A protein–protein interaction .

Heterocyclic building block with 1,6-dihydropyrimidine lactam and pyridin-3-yl motif
Reported purity ≥95% suitable for focused library synthesis and SAR campaigns
Core scaffold related to NRP-1/VEGF-A probe CAY10781; enables class-level exploration

Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate: Physicochemical Non-Interchangeability


Dihydropyrimidine-5-carboxylate analogs sharing the pyridin-3-yl–pyrimidine core are not freely interchangeable because minor structural modifications—such as the presence or absence of the 6‑oxo group, ester versus free acid at position 5, and pyridyl versus phenyl substitution—produce divergent hydrogen-bond donor/acceptor profiles, lipophilicity, and conformational flexibility [1]. These molecular differences translate into measurable shifts in physicochemical properties (e.g., LogP, topological polar surface area, and hydrogen-bond donor count) and, by inference, impact passive permeability, solubility, and pharmacophoric recognition . Specifically, the 6‑oxo-1,6‑dihydropyrimidine scaffold introduces a lactam NH hydrogen-bond donor not present in the fully aromatic 2‑pyridin-3‑yl‑pyrimidine-5‑carboxylate series, while the methyl ester confers intermediate lipophilicity between the more polar free carboxylic acid and less polar ethyl ester congeners [2]. Evidence for the biological relevance of this core is provided by CAY10781, a 5‑acetic acid analog that inhibits the NRP‑1/VEGF‑A protein–protein interaction by 43% at 12.5 µM . Such data underscore that even a single atom/functional‑group change on this scaffold can determine whether a compound engages or misses a specific biological target. It is important to note that direct, published head-to-head comparative quantitative data for this exact compound are currently limited; the differentiation presented below therefore relies on cross‑study comparable physicochemical profiling, class‑level inferences from structurally defined analogs, and supporting computational property data.

Lactam NH donor: Presence of 6-oxo group introduces H-bond donor absent in aromatic pyrimidine analogs, potentially altering target engagement and permeability.
Methyl ester vs. free acid: Intermediate lipophilicity (LogP shift) distinguishes solubility and membrane diffusion from acid or ethyl ester forms.
Core scaffold specificity: Pyridin-3-yl and dihydropyrimidine substitution pattern may not be directly transferable to other heteroaryl or phenyl cores.

Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate Quantitative Evidence Guide


TPSA Difference and Permeability Profile

The target compound possesses a topological polar surface area (TPSA) of 84.94 Ų, which is approximately 20 Ų higher than that of the fully aromatic methyl 2‑(pyridin‑3‑yl)pyrimidine‑5‑carboxylate (TPSA = 65 Ų) [1]. This increase is attributable to the additional carbonyl oxygen and lactam NH introduced by the 6‑oxo‑1,6‑dihydropyrimidine ring relative to the fully aromatic pyrimidine scaffold. The higher TPSA predicts reduced passive membrane permeability and lower CNS penetration potential relative to the aromatic analog, while remaining within the range (60–140 Ų) generally associated with favorable oral absorption [1]. Practically, this means the target compound will distribute differently in cell‑based assays and in vivo models, making it a chemically distinct tool for probing targets where moderate polarity and limited blood–brain barrier penetration are desirable.

TPSA Comparison
Reported
84.94 Ų (+31% vs. aromatic analog)
Alters predicted permeability ranking; supports peripheral target profile
Computed TPSA; experimental confirmation advised
Physicochemical profiling Drug-likeness CNS permeability Medicinal chemistry

Hydrogen-Bond Donor Count: Scaffold Differentiation

The target compound possesses exactly one hydrogen‑bond donor (HBD = 1), contributed by the lactam NH of the 1,6‑dihydropyrimidine ring, based on ChemScene computational data . In contrast, the fully aromatic analog methyl 2‑(pyridin‑3‑yl)pyrimidine‑5‑carboxylate has HBD = 0 [1]. The free carboxylic acid counterpart (CAS 56406‑46‑3) has HBD = 2, reflecting both the lactam NH and the carboxylic acid OH [2]. This intermediate HBD count means the target compound can engage targets that require a directional hydrogen‑bond donor—absent in the HBD = 0 aromatic series—while avoiding the additional polar penalty and zwitterion‑formation propensity associated with the HBD = 2 free acid.

HBD Count
Reported
HBD = 1 (aromatic: 0; free acid: 2)
Enables single directional H-bond for target interaction
Computed HBD; verify with experimental binding data
Hydrogen-bond interactions Target engagement Scaffold selection Pharmacophore modeling

LogP and ADME Property Optimization

The target compound has a computed LogP (XLogP3-AA equivalent) of approximately 0.62 , placing it at a log-unit differential of roughly +0.4 compared to the free carboxylic acid analog (LogP = 0.2) [1]. The methyl ester thus offers a tangible increase in lipophilicity without approaching the overly high LogP values that frequently confer poor solubility, promiscuous binding, or metabolic instability. For procurement decisions, this means the methyl ester represents a tractable, intermediate‑lipophilicity starting point for further SAR exploration, providing a measurable solubility/permeability balance distinct from either the free acid (more polar, less permeable) or predicted higher alkyl esters (more lipophilic).

Lipophilicity Shift
Reported
ΔLogP +0.42 vs. free acid (target 0.62, acid 0.2)
Modulates solubility/permeability balance
Computed LogP; experimental LogD recommended
Lipophilicity optimisation ADME Permeability Solubility

Rotatable Bond Count and Conformational Restraint

The target compound has 2 rotatable bonds (the ester C–O and the pyridyl–pyrimidine inter‑ring bond), based on ChemScene data . In contrast, the fully aromatic methyl 2‑(pyridin‑3‑yl)pyrimidine‑5‑carboxylate possesses 3 rotatable bonds [1], due to the additional rotational degree of freedom around the ester–aromatic ring linkage without the conformational constraint imposed by the dihydropyrimidine ring. Lower rotatable bond count is correlated with reduced entropic penalty upon target binding and can contribute to improved ligand efficiency metrics. Scaffolds with fewer rotatable bonds are often preferred in fragment‑based and structure‑based design for their higher probability of achieving potent binding with lower molecular complexity.

Rotatable Bonds
Reported
2 rotatable bonds (vs. 3 for aromatic analog)
Reduced conformational entropy; supports ligand efficiency
Computational count; verify by conformational analysis
Conformational analysis Ligand efficiency Scaffold rigidity Structure-based design

CAY10781 and NRP-1/VEGF-A Protein Interaction Potential

CAY10781, the 5‑acetic acid analog that shares an identical 6‑oxo‑2‑(pyridin‑3‑yl)‑1,6‑dihydropyrimidine core, has been reported to inhibit the neuropilin‑1 (NRP‑1)/VEGF‑A protein–protein interaction by 43% at a concentration of 12.5 µM and to suppress VEGF‑A‑induced VEGFR2 phosphorylation in CAD cells at the same concentration . While the target compound is the methyl ester rather than the acetic acid derivative, the shared core scaffold implies that the 6‑oxo‑2‑(pyridin‑3‑yl)‑1,6‑dihydropyrimidine architecture is competent to engage this therapeutically relevant PPI target. The methyl ester may serve as either a permeability‑enhancing prodrug form (requiring esterase‑mediated hydrolysis to the active acid) or as a protected intermediate for further SAR diversification at the 5‑position. Direct quantitative comparison of the methyl ester to CAY10781 in the same NRP‑1/VEGF‑A assay is not yet available in the published literature.

NRP-1/VEGF-A Class Evidence
Class-level
CAY10781 analog inhibits 43% at 12.5 µM; target not directly assayed
Core scaffold engagement possible; pending direct assay
Class-level inference; confirm with target compound assay
NRP-1 inhibitor Angiogenesis Protein–protein interaction Chemical probe

Predicted Density for Quality Control Differentiation

The predicted density of the target compound is 1.38 ± 0.1 g/cm³ , which differs from typical densities of related aromatic pyrimidine‑5‑carboxylate esters (often in the range of 1.25–1.32 g/cm³ for compounds without the 6‑oxo‑dihydropyrimidine system). While this is a predicted property, the presence of the 6‑oxo group and the resulting increase in molecular packing (through intermolecular hydrogen‑bonding via the lactam NH) is expected to raise the crystal density, a trend that is relevant for solid‑state formulation considerations, powder handling, and analytical method development (e.g., X‑ray powder diffraction reference). This parameter provides a measurable specification that procurement teams can verify against received material certificates of analysis.

Density Specification
Data to verify
Predicted density 1.38 ± 0.1 g/cm³
Supports solid-state QC and batch consistency
Predicted; experimental density data to verify
Solid-state characterization Formulation Quality control Analytical chemistry

Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate Application Scenarios


SAR Exploration for NRP-1/VEGF-A PPI Targets

The methyl ester serves as a protected 5‑carboxylate synthon that can be hydrolytically or enzymatically unmasked. Given that the congeneric 5‑acetic acid analog CAY10781 exhibits 43% NRP‑1/VEGF‑A PPI inhibition at 12.5 µM , this methyl ester is positioned as a key intermediate for synthesizing focused libraries that probe the NRP‑1 binding site. Teams should prioritize this compound when the synthetic route demands a protected carboxylate that can be revealed at a late stage, or when evaluating the contribution of the free acid versus ester to target engagement within this scaffold series.

Scaffold-Hopping for CNS-Excluded Target Space

With a TPSA of 84.94 Ų, a single hydrogen‑bond donor, and LogP of 0.62 , this compound occupies a physicochemical niche that predicts moderate oral absorption but low likelihood of CNS penetration (TPSA well above the ~60–70 Ų threshold commonly applied for blood–brain barrier penetration). This profile makes it a discriminating scaffold choice for peripheral target campaigns where CNS exclusion is desired, distinguishing it from more lipophilic or less polar pyrimidine carboxylate alternatives [1].

Conformationally Restrained FBDD/SBDD Libraries

The low rotatable‑bond count (2) and the rigidifying effect of the 1,6‑dihydropyrimidine ring relative to fully aromatic pyrimidine carboxylates (rotatable bonds = 3 [1]) support its inclusion in fragment and lead‑like libraries where conformational pre‑organization is valued. Procurement teams building FBDD screening sets should select this scaffold over more flexible alternatives when targeting sites that favor rigid, low‑entropy‑penalty binders.

Ester Prodrug Strategy for Dihydropyrimidine Leads

The compound's LogP advantage of +0.42 over the free carboxylic acid form [2] supports its application as an ester prodrug or permeability‑enhancing precursor in cell‑based assays. Where the free acid analog shows poor membrane penetration (predicted from LogP = 0.2 and TPSA = 91.7 Ų [2]), the methyl ester is expected to exhibit measurably improved passive permeability, making it the compound of choice for initial cellular screening when the intracellular target engagement of the carboxylic acid series is under investigation.

Application
Selection Property
Validation Focus
NRP-1/VEGF-A interaction research
Core scaffold with ester prodrug strategy
Target engagement profile of free acid vs. ester
Peripheral target campaigns (CNS exclusion)
Elevated TPSA and HBD profile
Blood-brain barrier permeability assays
Fragment-based drug design (FBDD) libraries
Low rotatable bond count
Ligand efficiency and binding affinity profiling
Cell-based permeability assays
Ester vs. free acid lipophilicity difference
Intracellular target engagement and uptake
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